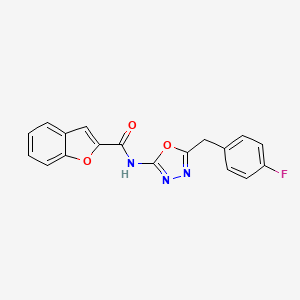

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Description

N-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a hybrid heterocyclic compound combining a benzofuran core and a 1,3,4-oxadiazole ring. The 4-fluorobenzyl substituent on the oxadiazole ring introduces lipophilicity and may influence metabolic stability or receptor binding .

Properties

IUPAC Name |

N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3O3/c19-13-7-5-11(6-8-13)9-16-21-22-18(25-16)20-17(23)15-10-12-3-1-2-4-14(12)24-15/h1-8,10H,9H2,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMUXKVJPQKADN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NN=C(O3)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide typically involves the following steps:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, 4-fluorobenzyl hydrazide can be reacted with a suitable carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.

-

Coupling with Benzofuran-2-carboxylic Acid: : The oxadiazole intermediate is then coupled with benzofuran-2-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound may undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone-like structures.

-

Reduction: : Reduction reactions could target the oxadiazole ring or the fluorobenzyl group, potentially leading to the formation of hydrazine derivatives or defluorinated products.

-

Substitution: : The fluorobenzyl group is susceptible to nucleophilic substitution reactions, which can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydrazine derivatives or defluorinated products.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.

Industry: Potential use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The exact mechanism of action of N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The fluorobenzyl group may enhance its binding affinity to certain targets, while the oxadiazole ring could contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

N-(4-Fluorobenzyl)-1-Benzofuran-2-Carboxamide (879162-48-8)

2-((5-(Benzofuran-2-yl)-1,3,4-Oxadiazol-2-yl)thio)-N-Aryl Acetamides (2a, 2b)

- Structure : Benzofuran-oxadiazole hybrids linked via a thioacetamide bridge to substituted aryl groups (e.g., 3-chlorophenyl or 4-methoxyphenyl).

- Bioactivity : Demonstrated antimicrobial activity against E. coli and S. aureus, with MIC values as low as 3.12 µg/mL .

- Implications : The thioether linkage may improve solubility compared to the target compound’s carboxamide bridge.

N-(5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-yl)-3,4-Dihydroisoquinoline-2(1H)-Carboxamide

- Molecular Data :

- Formula: C₁₈H₁₅FN₄O₂

- Molecular Weight: 338.34 g/mol

- Key Differences: Dihydroisoquinoline replaces benzofuran, introducing a partially saturated ring system with different electronic properties.

- Implications: The dihydroisoquinoline may enhance planarity for stacking interactions in materials science, while the fluorophenyl group offers steric differences compared to fluorobenzyl .

N-(4-Fluorobenzyl)-2-{[5-(5-Methyl-1,2-Oxazol-3-yl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamide

- Structure : Contains a sulfanyl acetamide linker and a 5-methylisoxazole substituent on the oxadiazole.

- Molecular Data :

- Formula: C₁₅H₁₃FN₄O₃S

- Molecular Weight: 348.35 g/mol

- Implications : The sulfanyl group may increase oxidative instability but improve binding to metal-containing enzymes .

Structural and Functional Analysis Table

| Compound Name | Core Structure | Substituents/Oxadiazole Modification | Molecular Weight (g/mol) | Notable Properties/Activities |

|---|---|---|---|---|

| Target Compound | Benzofuran + Oxadiazole | 4-Fluorobenzyl | Not reported | Hypothesized electronic applications |

| N-(4-Fluorobenzyl)-1-Benzofuran-2-Carboxamide | Benzofuran | 4-Fluorobenzyl | Not reported | Simpler structure, no oxadiazole |

| 2a/2b (Benzofuran-Oxadiazole Thioacetamides) | Benzofuran + Oxadiazole | Thioacetamide + Aryl groups | ~400 (estimated) | Antimicrobial (MIC: 3.12–12.5 µg/mL) |

| N-(5-(4-Fluorophenyl)-Oxadiazolyl)-Dihydroisoquinoline | Oxadiazole + Dihydroisoquinoline | 4-Fluorophenyl | 338.34 | Potential materials science uses |

| N-(4-Fluorobenzyl)-Sulfanyl Acetamide | Oxadiazole + Sulfanyl Acetamide | 5-Methylisoxazole | 348.35 | Sulfur-enhanced reactivity |

Research Implications and Limitations

- Structural Trends : Fluorine substitution consistently enhances lipophilicity and bioavailability across analogs. Oxadiazole rings improve thermal stability and electron transport properties.

- Recommendations : Future studies should focus on synthesizing the target compound and evaluating its bioactivity, thermal stability, and electronic properties relative to the compared analogs.

Biological Activity

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. The structure features a benzofuran moiety linked to an oxadiazole ring, known for its diverse pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Characteristics

The compound is characterized by:

- Benzofuran Core : A bicyclic structure that contributes to the compound's lipophilicity and potential interaction with biological membranes.

- Oxadiazole Ring : This five-membered ring is known for its role in enhancing the biological activity of various compounds through interactions with enzymes and receptors.

- Fluorobenzyl Substituent : The presence of fluorine enhances the electronic properties of the molecule, potentially increasing its binding affinity to biological targets.

The biological activity of N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is likely mediated through several mechanisms:

- Enzyme Inhibition : The oxadiazole moiety may interact with specific enzymes, inhibiting their activity and modulating metabolic pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Therapeutic Potential

Research indicates that compounds similar to N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide have shown promise in various therapeutic areas:

- Antitumor Activity : Analogous compounds have demonstrated efficacy against cancer cell lines, suggesting potential applications in oncology. For instance, studies have shown that oxadiazole derivatives can effectively inhibit tumor growth in models of Lewis lung carcinoma .

- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by modulating pathways involved in inflammation, which could be beneficial in treating chronic inflammatory conditions .

Case Studies and Experimental Data

- In Vitro Studies : Preliminary in vitro studies have indicated that related oxadiazole compounds can inhibit specific cancer cell lines with IC50 values in the low micromolar range. For example, one study reported IC50 values as low as 0.1 μM for related compounds against specific tumor types .

- In Vivo Efficacy : Animal models have shown that certain oxadiazole derivatives can significantly increase survival rates in mice with established tumors when administered via different routes (oral or intraperitoneal), indicating good bioavailability and therapeutic index compared to standard chemotherapeutics like adriamycin .

- Structure-Activity Relationship (SAR) : An analysis of SAR has revealed that modifications on the oxadiazole ring and substituents on the benzofuran core significantly influence biological activity. For instance, varying the substituent on the benzyl group alters both potency and selectivity towards different biological targets .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.